N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-3-azaspiro[5.5]undecan-9-amine
Description
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-3-azaspiro[55]undecan-9-amine is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-3-azaspiro[5.5]undecan-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4/c1-14-15(12-19-21(14)3)13-20(2)16-4-6-17(7-5-16)8-10-18-11-9-17/h12,16,18H,4-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDZPKKWKKNQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C2CCC3(CC2)CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-3-azaspiro[5.5]undecan-9-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the formation of the spirocyclic structure. Common reagents used in these reactions include pyrazole derivatives, alkylating agents, and amines. Reaction conditions may involve the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-3-azaspiro[5.5]undecan-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents and conditions for these reactions include the use of solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-3-azaspiro[5.5]undecan-9-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-3-azaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-3-azaspiro[5.5]undecan-9-amine can be compared with other similar compounds, such as:
N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine: This compound shares a similar spirocyclic structure but differs in its functional groups and chemical properties.
N-[(1,3-dimethylpyrazol-4-yl)methyl]-4-ethylaniline: Another related compound with a pyrazole ring, but with different substituents and applications. The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
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